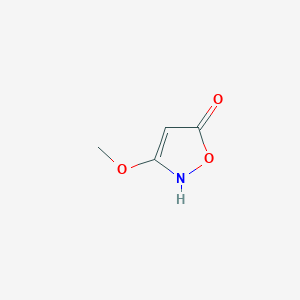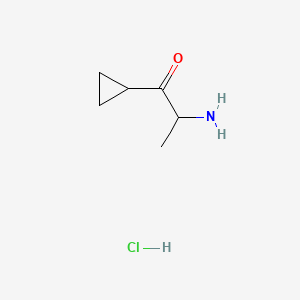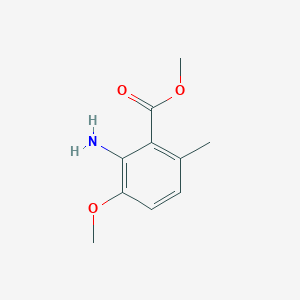
Methyl 2-amino-3-methoxy-6-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-methoxy-6-methylbenzoate is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid and contains functional groups such as an amino group, a methoxy group, and a methyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-methoxy-6-methylbenzoate typically involves the esterification of 2-amino-3-methoxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-methoxy-6-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-amino-3-methoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-amino-3-methoxy-6-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methoxy group can participate in hydrophobic interactions, while the ester group can undergo hydrolysis to release the corresponding acid, which may have biological activity.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-3-methylbenzoate
- Methyl 3-amino-2-methylbenzoate
Uniqueness
Methyl 2-amino-3-methoxy-6-methylbenzoate is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
methyl 2-amino-3-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C10H13NO3/c1-6-4-5-7(13-2)9(11)8(6)10(12)14-3/h4-5H,11H2,1-3H3 |
InChIキー |
AAWAHUPPGAWAKG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)OC)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


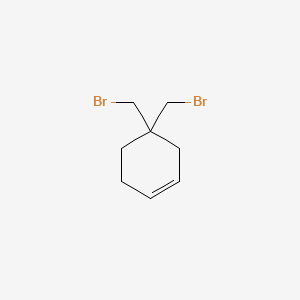




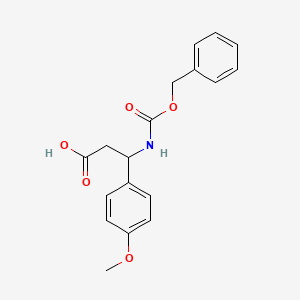
![tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B13566900.png)
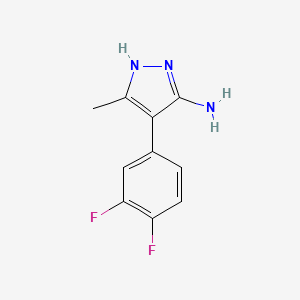

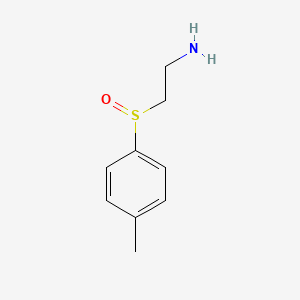
![(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13566917.png)
![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)
